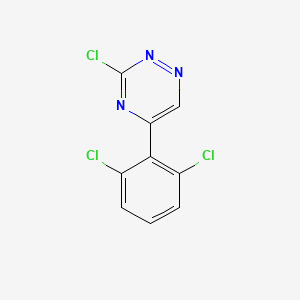

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

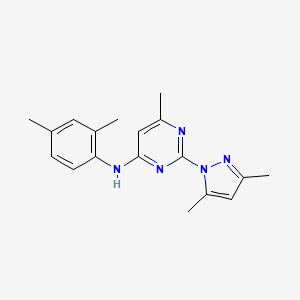

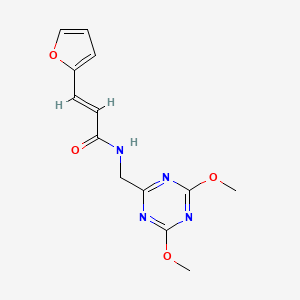

The compound seems to be a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine” name suggests that it has a triazine ring with chlorine atoms and phenyl groups attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, boronic esters are often used in the synthesis of similar compounds . Protodeboronation of pinacol boronic esters has been reported, which might be relevant depending on the specific synthesis route .Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,4-triazine ring, which is a type of nitrogen-containing heterocycle . The exact structure would depend on the positions of the chlorine and phenyl groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as deboronation . The reactivity of this compound could be influenced by factors such as the electron-withdrawing chlorine atoms and the electron-donating phenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of its functional groups . For example, the presence of chlorine atoms might make it relatively dense and possibly reactive .Applications De Recherche Scientifique

Chemical Structure and Properties

The title compound, 2-(3-Chloro-5,6-diphenyl-2,5-dihydro-1,2,4-triazin-5-yl)-2-methylpropanenitrile, demonstrates the potential for covalent addition reactions in 1,2,4-triazine chemistry. It highlights the planarity of the 2,5-dihydro-1,2,4-triazine ring and the angles of phenyl substituents, indicating its structural significance in chemical reactions (Wolińska et al., 2012).

Crystal Structure Analysis

The crystal structure of an analog of the anticonvulsant lamotrigine, closely related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, offers insights into the potential structural distortions and bonding characteristics of the triazine ring, which can be crucial in understanding its interactions in various scientific applications (Janes, 1999).

Chemical Synthesis and Reactions

Research on derivatives of 1,2,4-triazine, including 3-chloro-5,6-diphenyl-1,2,4-triazine, explores their reactions with organomagnesium halides. This study contributes to understanding the chemical behavior and potential applications of these compounds in various synthetic processes (Mustafa, Mansour, & Zaher, 1971).

Anticancer Studies

Binuclear Cu(II) and Mn(II) complexes with 1,2,4-triazines, including those related to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, show potential in anticancer studies. The structural elucidation of these complexes and their inhibitory activity against various carcinoma cells highlight the therapeutic applications of triazine derivatives (Refat et al., 2015).

Synthesis of New Compounds

The synthesis of new compounds involving 3-R-5-chloro-1,2,4-triazoles, related to the compound , presents novel approaches in creating heterocyclic compounds. This research provides insights into the versatility and applicability of triazine derivatives in the synthesis of new chemical entities (Tartakovsky et al., 2005).

Antimicrobial Screening

N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, structurally similar to 3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine, have been synthesized and screened for their antibacterial and antifungal activity. This highlights the potential of triazine derivatives in developing new antimicrobial agents (Rajput & Sharma, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N3/c10-5-2-1-3-6(11)8(5)7-4-13-15-9(12)14-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDBGKJTXALRAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CN=NC(=N2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(2,6-dichlorophenyl)-1,2,4-triazine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)

![Methyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2404309.png)

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)